molecular formula C19H21BrN2O3S B3313739 2-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946383-60-4

2-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B3313739
CAS No.: 946383-60-4
M. Wt: 437.4 g/mol
InChI Key: BPUIIKHUUIBKDB-UHFFFAOYSA-N
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Description

2-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound that features a bromine atom, a sulfonyl group, and a tetrahydroquinoline moiety

Preparation Methods

The synthesis of 2-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base.

    Bromination: The bromine atom can be introduced through electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Chemical Reactions Analysis

2-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used. For example, the sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: It can be utilized in the development of novel materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: The compound can serve as a probe or ligand in biological assays to study the interactions with proteins or other biomolecules.

Mechanism of Action

The mechanism of action of 2-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 2-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide include:

    2-bromo-N-[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide: This compound differs by having a methyl group instead of a propane group in the sulfonyl moiety.

    2-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide: This compound has a chlorine atom instead of a bromine atom.

    N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide: This compound lacks the halogen atom, which may affect its reactivity and binding properties.

Properties

IUPAC Name

2-bromo-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O3S/c1-2-12-26(24,25)22-11-5-6-14-13-15(9-10-18(14)22)21-19(23)16-7-3-4-8-17(16)20/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUIIKHUUIBKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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